Cyclopentanone, 2-(2-methyl-2-propenyl)-
Description
Cyclopentanone, 2-(2-methyl-2-propenyl)-, is a cyclic ketone derivative with a methyl-propenyl substituent at the 2-position of the cyclopentanone ring. The latter has a molecular formula of C₈H₁₀O, a molecular weight of 122.16 g/mol, and features a conjugated propenylidene group (C=CC=C) attached to the cyclopentanone core . Its computed properties include a polar surface area (PSA) of 17.07 Ų and a logP value of 1.6, indicating moderate lipophilicity .
Properties
CAS No. |
57133-53-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(2-methylprop-2-enyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)6-8-4-3-5-9(8)10/h8H,1,3-6H2,2H3 |
InChI Key |
QSZFQFWJRFUEDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1CCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural Influence on Properties: Substituents like propenylidene (C=CC=C) or nitrophenyl impart distinct electronic and steric effects. For example, the nitro group in 2-(4-nitrophenyl)-cyclopentanone enhances reactivity for pharmaceutical synthesis , while the conjugated propenylidene group may increase volatility, making it suitable for fragrances . Larger substituents (e.g., Nectaryl’s alkyl-cyclohexenyl group) raise molecular weight and logP, enhancing lipophilicity and odor potency .
Biological Activity: Curcumin analogs with acryloyl and benzylidene substituents exhibit strong antioxidant and enzyme-inhibitory activities, emphasizing the role of functional groups in biological targeting .
Applications :
- Fragrance compounds (e.g., Nectaryl, 2-hexylidene derivatives) prioritize odor profiles and safety .
- Nitrophenyl and curcumin-like derivatives are tailored for biomedical or catalytic applications due to their reactive substituents .
Research Findings and Industrial Relevance
- Synthesis Pathways : While direct synthesis data for the target compound is unavailable, analogous methods (e.g., ester hydrolysis and alkylation, as seen in ) may apply .
- Structure-Activity Relationships (SAR) :
- Market Trends: Cyclopentanone derivatives are increasingly used in sustainable fragrance and pharmaceutical industries, driven by demand for bio-based intermediates .
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